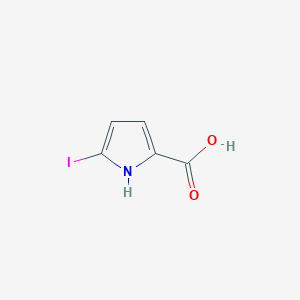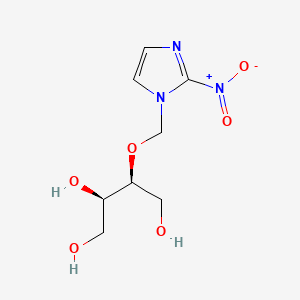
(2R,6R)-2,6-Dimethylpiperazine oxalate
Descripción general
Descripción
(2R,6R)-2,6-Dimethylpiperazine oxalate is a chiral compound with the molecular formula C8H16N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The (2R,6R) designation indicates the specific stereochemistry of the compound, meaning that both chiral centers at positions 2 and 6 have the R configuration. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
(2R,6R)-2,6-Dimethylpiperazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Direcciones Futuras
Future directions could include further studies on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(2R,6R)-2,6-Dimethylpiperazine oxalate”. A future randomized clinical study of (2R,6R)-hydroxynorketamine and its parent compound ®-ketamine in patients with depression is of great interest to confirm the role of ®-ketamine metabolism .
Mecanismo De Acción
Target of Action
The primary target of (2R,6R)-2,6-Dimethylpiperazine Oxalate, also known as (2R,6R)-Hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This receptor plays a crucial role in synaptic transmission and plasticity, which are fundamental to cognitive functions .
Mode of Action
(2R,6R)-HNK interacts with AMPARs, enhancing excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It influences the long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are involved in various cellular processes, including binding, biocatalysis, transport, cellular process, biological regulation process, biological metabolism process, and stress reaction process .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK have been studied in animal models. In rats, (2R,6R)-HNK was administered at doses up to 160 mg/kg intravenously in both single dose and repeat dose exposures
Result of Action
The action of (2R,6R)-HNK results in a rapid and sustained antidepressant-like effect in animal models . It alters the functional integrity of neural circuits that subserve distinct cognitive domains . The compound also affects the expression of proteins in the hippocampus of depressed mice, indicating its influence on protein expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,6R)-HNK. For instance, the frequency of dosing can establish the cognitive effects of repeated ketamine exposure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethylpiperazine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,6-dimethylpiperazine.
Reaction with Oxalic Acid: The 2,6-dimethylpiperazine is reacted with oxalic acid to form the oxalate salt. This reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2,6-Dimethylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
(2S,6S)-2,6-Dimethylpiperazine oxalate: The enantiomer of (2R,6R)-2,6-Dimethylpiperazine oxalate with the opposite stereochemistry.
2,5-Dimethylpiperazine: A similar compound with methyl groups at positions 2 and 5 instead of 2 and 6.
2,6-Dimethylpiperidine: A related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBJISJUXHDLI-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-98-1 | |
| Record name | Piperazine, 2,6-dimethyl-, (2R,6R)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3047930.png)












